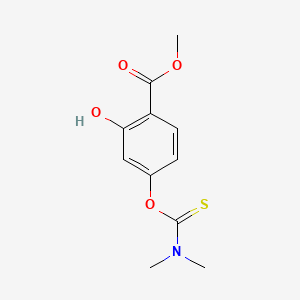

Methyl 4-((dimethylamino)thioxomethoxy)salicylate

Description

Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a sulfur-containing salicylate derivative characterized by a thioxomethoxy group (-SCO-) substituted at the 4-position of the aromatic ring, further modified with a dimethylamino moiety. This structural combination introduces unique electronic and steric properties, distinguishing it from conventional salicylate esters.

Properties

CAS No. |

94108-13-1 |

|---|---|

Molecular Formula |

C11H13NO4S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

methyl 4-(dimethylcarbamothioyloxy)-2-hydroxybenzoate |

InChI |

InChI=1S/C11H13NO4S/c1-12(2)11(17)16-7-4-5-8(9(13)6-7)10(14)15-3/h4-6,13H,1-3H3 |

InChI Key |

HUUAMQCGSPKFSI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)OC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)salicylate typically involves the esterification of 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the reactants to achieve the desired esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-((dimethylamino)thioxomethoxy)salicylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxomethoxy group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-((dimethylamino)thioxomethoxy)salicylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)salicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino thioxomethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural features with other 4-substituted salicylate esters, such as Methyl 4-acetamido-2-hydroxybenzoate (). Key differences include:

- Substituent at 4-position: The target compound features a dimethylamino-thioxomethoxy group (-SC(O)N(CH₃)₂), whereas Methyl 4-acetamido-2-hydroxybenzoate bears an acetamido group (-NHCOCH₃). The thioxo group introduces sulfur, reducing polarity compared to carbonyl oxygen, while the dimethylamino group adds basicity.

- Electronic Effects: The dimethylamino-thioxomethoxy group is a stronger electron donor due to the lone pairs on sulfur and nitrogen, contrasting with the electron-withdrawing acetamido group.

Physicochemical Properties

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | 4-Position Substituent | Key Functional Groups |

|---|---|---|

| This compound | -SC(O)N(CH₃)₂ | Thioester, tertiary amine |

| Methyl 4-acetamido-2-hydroxybenzoate | -NHCOCH₃ | Amide, ester |

Biological Activity

Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a compound that exhibits notable biological activities, particularly in the context of its analgesic and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of a thioxomethoxy group and a dimethylamino moiety. This structure contributes to its pharmacological properties, influencing its interaction with biological systems.

The compound's biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Additionally, it may enhance peripheral vasodilation, leading to increased blood flow and reduced pain perception.

Analgesic Effects

Research has demonstrated that this compound possesses significant analgesic effects. In clinical trials, formulations containing this compound showed a marked reduction in pain intensity for conditions such as muscle strains and arthritis. For instance, a study found that an occlusive patch containing this compound provided approximately 40% greater pain relief compared to placebo after an 8-hour application period .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are evident in both in vitro and in vivo studies. The compound has been shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases.

Clinical Application in Pain Management

A double-blind study involving 208 patients with mild to moderate muscle strain assessed the efficacy of a patch containing this compound. The results indicated significant pain relief compared to placebo, supporting its use as an effective topical analgesic .

Dermal Absorption and Toxicity

While the compound is generally safe when used as directed, cases of toxicity have been reported, particularly when applied excessively or in individuals with compromised renal function. A notable case highlighted the dangers of dermal absorption leading to acute toxicity due to high serum salicylate levels . This emphasizes the importance of adhering to recommended dosages.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.